E3 Ligase Ligand-linker Conjugate 83
CAS No.:
Cat. No.: VC16585751
Molecular Formula: C31H43N5O6
Molecular Weight: 581.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H43N5O6 |
|---|---|
| Molecular Weight | 581.7 g/mol |
| IUPAC Name | tert-butyl N-[4-[[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]-methylamino]methyl]cyclohexyl]carbamate |
| Standard InChI | InChI=1S/C31H43N5O6/c1-31(2,3)42-30(41)32-20-7-5-19(6-8-20)18-34(4)21-13-15-35(16-14-21)22-9-10-23-24(17-22)29(40)36(28(23)39)25-11-12-26(37)33-27(25)38/h9-10,17,19-21,25H,5-8,11-16,18H2,1-4H3,(H,32,41)(H,33,37,38) |
| Standard InChI Key | LDLCEEFOVTVEAT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC(CC1)CN(C)C2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Introduction
Definition and Role in Targeted Protein Degradation
E3 Ligase Ligand-Linker Conjugate 83 is hypothesized to belong to the class of bifunctional molecules that recruit E3 ubiquitin ligases to proximity with a target protein, enabling its ubiquitination and degradation. Such conjugates typically comprise three elements:
-
E3 Ligase-Binding Moiety: Often derived from immunomodulatory imide drugs (IMiDs) like thalidomide analogs (e.g., pomalidomide, lenalidomide) that bind CRBN .
-
Linker: A chemical spacer that optimizes ternary complex formation between the E3 ligase, target protein, and PROTAC.
-
Target-Binding Unit: A ligand specific to the protein of interest (POI).
The conjugate’s design balances binding affinity, linker flexibility, and physicochemical properties to ensure cellular permeability and degradation efficiency .
Chemical Structure and Linker Attachment Strategies
Core Ligand Structure
Based on analogous CRBN-targeting PROTACs, Conjugate 83 likely features a phthalimide or glutarimide scaffold. For example, lenalidomide derivatives are frequently functionalized at the 4- or 5-position of the phthalimide ring to enable linker attachment (Figure 1) . Substituents at these positions influence CRBN binding and degradation activity.
Linker Design and Bond Formation
Linkers in CRBN-based PROTACs are commonly attached via:
-
Ether Bonds: Utilizing Mitsunobu reactions or nucleophilic substitutions with hydroxy-, bromo-, or iodo-terminated linkers .
-
Amide Bonds: Coupling carboxylic acid-terminated linkers to amine-functionalized ligands .
-
Alkyl Chains: Introduced via Sonogashira cross-coupling or hydrogenation of alkyne intermediates .
A representative synthesis route for alkyl-connected lenalidomide derivatives involves:
-
Radical bromination of methyl 3-bromo-2-methylbenzoate (76) to yield 77 .
-
Condensation with a glutarimide ring to form bromo-lenalidomide (78).
-
Sonogashira coupling with alkyne-terminated linkers to produce intermediates like 79, followed by hydrogenation to 80 (Scheme 16) .
Table 1: Synthetic Yields for Analogous Lenalidomide-Linker Conjugates
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sonogashira Cross-Coupling | Pd(PPh₃)₄, CuI, DIPEA, THF | 41–81 | |
| Hydrogenation | Pd/C, H₂, MeOH | 58–91 |
Synthesis and Optimization
Key Synthetic Challenges
-
Regioselectivity: Functionalization at specific positions (e.g., 4- vs. 5-position) on the phthalimide ring requires precise control to maintain CRBN binding .
-
Linker Length and Flexibility: Optimal linker length (e.g., PEG units, alkyl chains) ensures proper orientation of the POI and E3 ligase. Overly rigid or long linkers may reduce degradation efficiency .
Case Study: Improving Degradation Efficacy
In studies of analogous conjugates, varying the linker attachment site significantly impacted degradation. For example:
-
ERRα-targeting PROTACs showed enhanced degradation when the E3 ligase was recruited to regions distal to the ligand-binding site .
-
Conjugates with proximal lysine residues exhibited improved ubiquitination rates due to enhanced E2-E3-substrate proximity .
Physicochemical and Pharmacological Properties
Solubility and Permeability
-
LogP Values: CRBN ligands with alkyl linkers (e.g., 79, 80) typically exhibit logP values between 2.5–4.0, balancing membrane permeability and aqueous solubility .
-
Molecular Weight: Conjugates often exceed 800 Da, posing challenges for cellular uptake. Strategies like PEGylation or prodrug approaches mitigate this .
Degradation Metrics
While specific data for Conjugate 83 is unavailable, CRBN-based PROTACs targeting proteins like BRD4 achieve DC₅₀ (half-maximal degradation concentration) values in the low nanomolar range .
Applications and Future Directions
Therapeutic Targets
-
Oncology: Degradation of oncogenic proteins (e.g., BET family, BCR-ABL) .
-
Neurodegeneration: Targeting tau aggregates in Alzheimer’s disease .
Emerging Technologies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume